3-Aminobenzoic-d4 Acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

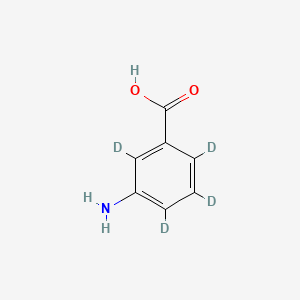

3-Aminobenzoic-d4 Acid, also known as 3-Aminobenzenecarboxylic Acid-d4, is a deuterium-labeled derivative of 3-Aminobenzoic Acid. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The molecular formula of this compound is C7H3D4NO2, and it has a molecular weight of 141.16 g/mol . This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics.

准备方法

The synthesis of 3-Aminobenzoic-d4 Acid involves the deuteration of 3-Aminobenzoic Acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. Another approach is the use of deuterated reagents in the synthesis of 3-Aminobenzoic Acid, ensuring the incorporation of deuterium atoms at specific positions . Industrial production methods typically involve large-scale deuteration processes, which are optimized for high yield and purity.

化学反应分析

3-Aminobenzoic-d4 Acid undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling reactions to form azo compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and diazotizing agents like sodium nitrite in acidic conditions. Major products formed from these reactions include nitrobenzoic acids, aminobenzyl alcohols, and azo compounds.

科学研究应用

Drug Development

3-Aminobenzoic-d4 acid is extensively utilized as a tracer in pharmacokinetic studies. The incorporation of deuterium allows researchers to track the metabolism and distribution of drugs more accurately through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Case Study:

In a study examining the pharmacokinetics of a new drug formulation, 3-aminobenzoic-d4 was used to delineate metabolic pathways. The results indicated that the presence of deuterium improved the resolution of metabolic profiles, allowing for better understanding of drug interactions and efficacy .

Metabolic Studies

This compound plays a significant role in tracing metabolic pathways involving folate synthesis. It is particularly useful in studying microorganisms where folate is crucial for growth and metabolism.

Data Table: Metabolic Pathway Tracing

| Organism | Pathway Traced | Resulting Compound |

|---|---|---|

| Escherichia coli | Folate synthesis | Increased folate levels observed with 3-aminobenzoic-d4 |

| Lactobacillus | Amino acid biosynthesis | Enhanced production of essential amino acids |

In one notable experiment, researchers engineered a co-culture system using E. coli strains to optimize the production of 3-aminobenzoic acid from glucose. This approach led to a 15-fold increase in production efficiency compared to traditional methods .

Biochemical Research

The compound is also employed in enzyme inhibition studies, where it helps elucidate the mechanisms by which specific enzymes are inhibited. This is particularly relevant in cancer research, where understanding enzyme interactions can lead to the development of new therapeutic strategies.

Case Study:

A study focused on cancer cell metabolism demonstrated that 3-aminobenzoic-d4 could inhibit key enzymes involved in glycolysis. The results highlighted its potential as an anticancer agent by disrupting metabolic pathways essential for tumor growth .

UV Protection Research

Given its structural properties, this compound exhibits UV-absorbing capabilities, making it an important ingredient in sunscreen formulations. Its effectiveness in protecting skin cells from UV-induced damage has been documented through various studies.

Data Table: UV Absorption Properties

| Compound | UV Absorption Max (nm) | Application |

|---|---|---|

| This compound | 310 | Sunscreen formulations |

| PABA (non-deuterated) | 290 | Traditional sunscreens |

Research indicates that formulations containing 3-aminobenzoic-d4 provide superior protection against UV radiation compared to those without deuterium labeling .

Synthesis and Production Methods

The synthesis of 3-aminobenzoic-d4 can be achieved through various chemical reactions, including nitration and reduction processes. Understanding these methods is crucial for large-scale production and application.

Synthesis Route:

- Nitration: Starting with 4-deuterobenzoic acid, it undergoes nitration to form 4-nitrobenzoic acid-d4.

- Reduction: The nitro group is reduced to an amino group using reducing agents like iron powder in hydrochloric acid.

This synthetic pathway illustrates how deuterated compounds can be produced efficiently for research purposes .

作用机制

The mechanism of action of 3-Aminobenzoic-d4 Acid is similar to that of 3-Aminobenzoic Acid. It acts as a substrate in various enzymatic reactions, where the deuterium atoms can influence the reaction kinetics and pathways. The molecular targets include enzymes involved in amino acid metabolism and carboxylation reactions . The pathways involved are primarily those related to the metabolism of aromatic amino acids and the synthesis of coenzymes.

相似化合物的比较

3-Aminobenzoic-d4 Acid is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

3-Aminobenzoic Acid: The non-deuterated form, which has similar chemical properties but lacks the isotope labeling.

4-Aminobenzoic Acid: An isomer with the amino group at the para position, used in similar applications but with different reactivity.

Anthranilic Acid: Another isomer with the amino group at the ortho position, used in the synthesis of dyes and pharmaceuticals.

The deuterium labeling in this compound provides unique advantages in research applications, such as improved tracing in metabolic studies and altered reaction kinetics, making it a valuable tool in various scientific fields .

生物活性

3-Aminobenzoic-d4 acid, also known as 3-aminobenzoic acid-d4 or PABA-d4, is a deuterium-labeled derivative of 3-aminobenzoic acid. This compound has garnered attention for its biological activities, particularly in the context of folate synthesis and its potential applications in drug development and metabolic studies. This article presents a detailed examination of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

This compound plays a crucial role in the synthesis of folate, a vital nutrient involved in various cellular processes. Its mechanism of action includes:

- Target Interaction : The compound is incorporated into the folate biosynthetic pathway, impacting the synthesis of tetrahydrofolate (THF), which is essential for DNA synthesis and repair.

- Biochemical Pathways : It influences several biochemical pathways, particularly those related to microbial metabolism and plant physiology. The compound acts as a precursor for the synthesis of folate in bacteria and plants.

3-Aminobenzoic-d4 exhibits several important biochemical properties:

- Cellular Effects : It affects various cell types by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can enhance cellular responses to UV radiation, suggesting a protective role against UV-induced damage.

- Enzyme Interactions : The compound interacts with enzymes involved in folate metabolism, potentially inhibiting or activating specific pathways depending on the concentration and cellular context .

Table 1: Summary of Key Studies on this compound

Case Studies

- Microbial Biosynthesis : A study established a microbial biosynthetic system using E. coli to produce 3-aminobenzoic acid from glucose. The engineered co-culture system significantly enhanced production levels (up to 48 mg/L), showcasing the compound's potential for biotechnological applications in producing valuable metabolites .

- Pharmacological Applications : Research indicates that 3-aminobenzoic acid derivatives are being explored as potential therapeutic agents due to their role in metabolic pathways related to cancer and other diseases. The deuterium labeling allows for detailed tracking in pharmacokinetic studies, enhancing our understanding of drug interactions within biological systems .

Dosage Effects and Safety Profile

The effects of this compound vary with dosage and exposure duration:

- Animal Models : Studies suggest that higher doses may increase the risk of cellular damage under UV exposure conditions, indicating a need for careful dosage regulation in therapeutic applications.

- Safety Profile : Generally considered safe at recommended dosages, but further studies are necessary to establish comprehensive safety data across different populations.

属性

IUPAC Name |

3-amino-2,4,5,6-tetradeuteriobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDUHJPVQKIXHO-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])N)[2H])C(=O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。